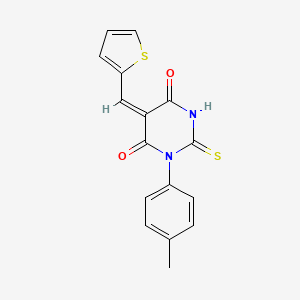

1-(4-methylphenyl)-5-(2-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to this molecule often involves multi-step processes starting from basic thiophene and pyrimidinedione precursors. For example, a study described a two-step synthesis of the thieno[2,3-d]pyrimidinedione core from a mercaptouracil derivative, showcasing the versatility of these cores in pharmaceutical development (O'Rourke et al., 2018). Another approach for synthesizing dihydro-2-thioxo-4,6(1H,5H)-pyrimidinediones involves condensation reactions with various aldehydes to create a library of compounds with potential biological activities (Asiri & Khan, 2010).

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity and physicochemical properties. X-ray crystallography and spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectrometry, are commonly used to confirm the structure of synthesized compounds, providing insights into their stability and reactivity (Asiri & Khan, 2010).

Chemical Reactions and Properties

Compounds with the thieno[2,3-d]pyrimidinedione core participate in a variety of chemical reactions, including functionalization and coupling reactions, to produce derivatives with desired chemical properties. These reactions often involve bromination, Suzuki-Miyaura reactions, and other strategies to introduce functional groups that modulate the compounds' chemical behavior (O'Rourke et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are directly influenced by the molecular structure. The introduction of substituents can significantly affect these properties, making them critical for the compounds' application in drug development and material science.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, pH stability, and redox characteristics, are pivotal for understanding the utility of these compounds. Studies on derivatives of thieno[2,3-d]pyrimidinediones have shown considerable activity against microorganisms, suggesting their potential as pharmaceutical agents (Nigam et al., 1981).

Applications De Recherche Scientifique

Synthesis and Functionalization

The thieno[2,3-d]pyrimidinedione core is integral to various pharmaceutically active compounds. A study by O'Rourke et al. (2018) on the functionalization of this core has shown that it is possible to prepare highly substituted 5-carboxamide-6-aryl analogues through a scalable synthesis, offering late-stage functionalization opportunities for the development of novel pharmacologically active molecules. The physicochemical properties of these compounds have been explored, providing insights into their potential bioavailability and applicability in drug design and development (O'Rourke et al., 2018).

Biological Activities

El-Gazzar et al. (2006) synthesized thieno[2,3-d]pyrimidine derivatives fused with a thiazolo ring, revealing high biological activities such as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities. This study highlights the potential of thieno[2,3-d]pyrimidine derivatives in therapeutic applications, especially in oncology and cardiovascular diseases (El-Gazzar et al., 2006).

Nonlinear Optical Properties

Hussain et al. (2020) explored the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, demonstrating their promising applications in nonlinear optics (NLO) and optoelectronic fields. The study provided a detailed comparison between DFT/TDDFT calculations and experimental data, confirming the considerable NLO character of these molecules, which could be harnessed for high-tech applications in optoelectronics (Hussain et al., 2020).

Propriétés

IUPAC Name |

(5E)-1-(4-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S2/c1-10-4-6-11(7-5-10)18-15(20)13(14(19)17-16(18)21)9-12-3-2-8-22-12/h2-9H,1H3,(H,17,19,21)/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEHQERHERVKSZ-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/C(=O)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-1-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5537774.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537776.png)

![6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B5537784.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5537787.png)

![(3R*,4S*)-4-cyclopropyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5537788.png)

![2-(2,4-difluorophenoxy)-N-[(4-methylphenyl)(4-pyridinyl)methyl]acetamide](/img/structure/B5537818.png)

![N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5537821.png)

![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5537826.png)

![4-chloro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5537847.png)

![2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5537851.png)

![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)

![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)

![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)